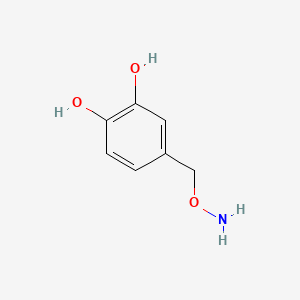

3,4-Dihydroxybenzyloxyamin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3,4-Dihydroxybenzyloxyamine involves complex reactions, including diastereoselective epoxidation and reductive amination processes. One approach to synthesize related structures involves the diastereoselective syntheses of dihydroconduramines from N-protected 4-aminocyclohex-2-en-1-ols through epoxidation and chemoselective N-benzylation (Brennan et al., 2015). Another method includes the synthesis of 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its derivatives through conventional methods (Harley-Mason & Waterfield, 1963).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray crystallography. For instance, the crystal structure of 4-[(1E)-(2,3-Dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one revealed a trans configuration around the central C=N double bond, with molecules linked by intermolecular O-H…O hydrogen bonds forming a zigzag 1D chain (Sun et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3,4-Dihydroxybenzyloxyamine derivatives can lead to various structural transformations. For example, the reaction of 2-amino-3-(o-bromobenzyloxy)pyridine with esters of acetoacetic or β-aminocrotonic acids resulted in stable crystalline enamines and cyclized derivatives, demonstrating the compound's reactivity and potential for creating heterocyclic structures (Yale, 1974).

Physical Properties Analysis

The physical properties of compounds related to 3,4-Dihydroxybenzyloxyamine, such as solubility and crystallinity, can be significantly influenced by their molecular structure. Studies on co-crystals of active pharmaceutical ingredients with hydroxyl benzoic acids revealed that co-crystallization could enhance the solubility of these compounds, demonstrating the importance of physical properties in their application (Ma et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 3,4-Dihydroxybenzyloxyamine derivatives, are pivotal for their potential applications. The catalytic acceptorless dehydrogenation of amino and 2-hydroxybenzyl alcohols for annulation reactions under neutral conditions showcases the compound's versatility in synthesizing biologically significant scaffolds (Pandey et al., 2021).

Wissenschaftliche Forschungsanwendungen

1. Mikrobielle Produktion von 3,4-Dihydroxybenzoesäure (3,4-DHBA) Die Produktion von 3,4-Dihydroxybenzoesäure (3,4-DHBA oder Protocatechusäure) ist eine relevante Aufgabe aufgrund der pharmazeutischen Eigenschaften von 3,4-DHBA und seiner Verwendung als Vorläufer für die anschließende Synthese von chemischen Produkten mit hoher Wertschöpfung . Die mikrobielle Produktion von 3,4-DHBA unter Verwendung von Dehydroshikimat-Dehydratase (DSD) wurde demonstriert .

Antioxidative Eigenschaften

Protocatechusäure (3,4-DHBA) ist eine natürlich vorkommende Phenolsäure, die auch als einfacher sekundärer Pflanzenstoff bekannt ist . Sie besitzt antioxidative Eigenschaften .

Antivirale Eigenschaften

Es wurde festgestellt, dass 3,4-DHBA antivirale Eigenschaften besitzt .

Entzündungshemmende Eigenschaften

Es wurde gezeigt, dass 3,4-DHBA entzündungshemmende Eigenschaften besitzt .

Antikrebs Eigenschaften

Es wurde festgestellt, dass 3,4-DHBA antikrebseigenschaften besitzt .

Anti-neurodegenerative Eigenschaften

Es wurde festgestellt, dass 3,4-DHBA anti-neurodegenerative Eigenschaften besitzt .

7. Verwendung in Pharmazeutika, Funktionsnahrung und Kosmetika 3,4-DHBA kann in Pharmazeutika, Funktionsnahrung und Kosmetika verwendet werden .

Kolorimetrische Erkennung von 3,4-Dihydroxy-D,L-Phenylalanin

Im Vergleich zu anderen Nanokatalysatoren wie L-Cystein-, L-Histidin-, chiralen Dipeptiden (L-Cystein-L-Histidin)- oder chiralen Tripeptiden Phenylalanin-L-Cystein-L-Histidin)-modifizierten CuNPs zeigte FFCH@CuNPs eine höhere POD-mimetische katalytische Aktivität im 3,3′,5,5′-Tetramethylbenzidin (TMB)-H2O2-System und eine stärkere Enantioselektivität bei der Erkennung von 3,4-Dihydroxy-D,L-Phenylalanin (D,L-DOPA)-Enantiomeren .

Wirkmechanismus

Target of Action

It is known that this compound is structurally similar to 3,4-dihydroxybenzoic acid , which suggests that it may interact with similar targets or pathways

Biochemical Pathways

A study on a structurally similar compound, 3,4-dihydroxybenzoic acid, suggests that it may be involved in the oxidative polymerization process . This process leads to the formation of deeply colored oligomer/polymer products that strongly adhere to several surfaces

Eigenschaften

IUPAC Name |

4-(aminooxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKADSHRRKRYVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197353 | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4792-85-2 | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-Dihydroxybenzyloxyamine interact with its target and what are the downstream effects?

A1: 3,4-Dihydroxybenzyloxyamine acts as an inhibitor of dopa decarboxylase, an enzyme crucial for converting L-DOPA to dopamine. While the precise mechanism of inhibition by 3,4-Dihydroxybenzyloxyamine isn't detailed in the provided research [], similar compounds are known to compete with L-DOPA for the enzyme's active site. This inhibition reduces dopamine synthesis, particularly in the peripheral nervous system.

Q2: What is the significance of 3,4-Dihydroxybenzyloxyamine being characterized as a "selective peripheral inhibitor" in the research?

A2: The research highlights 3,4-Dihydroxybenzyloxyamine as a "potent selective peripheral inhibitor" of dopa decarboxylase []. This means the compound effectively inhibits the enzyme primarily outside the central nervous system. This selectivity is desirable because it minimizes the reduction of dopamine production in the brain, potentially leading to fewer central nervous system side effects. This characteristic is particularly important when treating conditions like Parkinson's disease, where maintaining dopamine levels in the brain is crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)

![7-(2,5-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230424.png)

![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)

![N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B1230428.png)

![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1230433.png)

![5-Methyl-3-phenyl-7-(prop-2-enylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B1230436.png)

![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)

![2-[(4-Chloro-3-nitrophenyl)-oxomethyl]benzoic acid [2-[di(propan-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1230439.png)

![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)

![N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide](/img/structure/B1230442.png)